molecular formula C9H9ClN2O4S B2999902 ((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine CAS No. 1027272-32-7

((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine

Cat. No. B2999902
M. Wt: 276.69
InChI Key: IHCCJACAITXWAJ-UHFFFAOYSA-N
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Description

The compound ((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis of Nitrocyclopropane

Nitrocyclopropane is prepared by reacting 3-chloro-1-nitropropane with an amine, which has a polar center in addition to an amino function, in the presence of a polar, aprotic solvent. For example, the reaction of 3-chloro-1-nitropropane with ethylene diamine in the presence of dimethyl sulfoxide produces nitrocyclopropane in high yield (Faugeras, Luong, & Papadopoulo, 1999).

Development of Thermally Stable Polyimides

A novel diamine with built-in sulfone, ether, and amide structure was prepared via three-step reactions, leading to the development of thermally stable polyimides. These poly(sulfone ether amide imide)s were characterized and their properties studied, revealing their potential for high-performance material applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Arylsulfonylation of Cytisine

The arylsulfonylation of cytisine in the presence of triethylamine led to the creation of new compounds with distinct molecular arrangements around the sulfonyl site. This synthesis pathway underscores the versatility of sulfonyl compounds in creating structurally diverse and potentially bioactive molecules (Okmanov, Olimova, Karabaeva, Sapaev, & Abdireymov, 2023).

Synthesis of Aromatic Polyimides

New diamine monomers containing flexible sulfone, sulfide, and amide units were prepared, leading to the synthesis of aromatic poly(sulfone sulfide amide imide)s. These new types of soluble thermally stable polymers demonstrate the importance of sulfonyl compounds in advancing polymer chemistry (Mehdipour‐Ataei & Hatami, 2007).

Arylative-Cyclopropanation Process

A stereoselective arylative cyclopropanation process involving treatment of halogenated dienone systems with a Michael donor containing a nitro-aryl-sulfone was developed. This method exemplifies the application of sulfonyl compounds in creating arylated cyclopropanes under mild conditions, enhancing the green chemistry and atom economy principles (Coulibali, Deruer, Godin, & Canesi, 2017).

properties

IUPAC Name

4-chloro-N-cyclopropyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4S/c10-8-4-3-7(5-9(8)12(13)14)17(15,16)11-6-1-2-6/h3-6,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCCJACAITXWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine

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